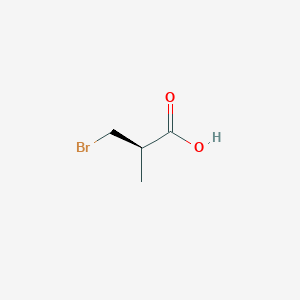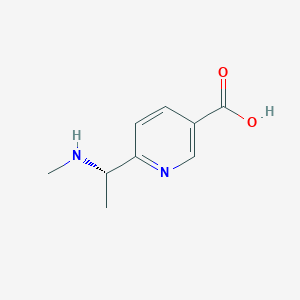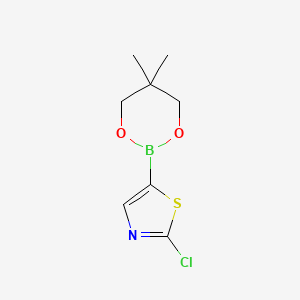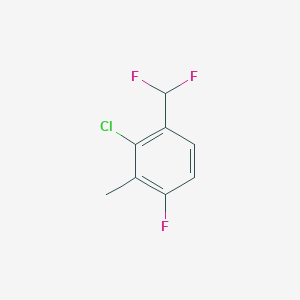
(R)-3-Bromo-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Bromo-2-methylpropanoic acid is a chiral compound with the molecular formula C4H7BrO2. It is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a bromine atom attached to the second carbon of a propanoic acid backbone, with a methyl group on the third carbon, making it a valuable building block in stereoselective synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ®-3-Bromo-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the bromination of 2-methylpropanoic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of ®-3-Bromo-2-methylpropanoic acid often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the isolation of the desired enantiomer with high enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-Bromo-2-methylpropanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different functionalized derivatives.
Reduction: The compound can be reduced to ®-3-methylpropanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Esterification: Reaction with alcohols in the presence of acid catalysts can form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Esterification: Performed under reflux with an acid catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).
Major Products:
Nucleophilic Substitution: Various substituted propanoic acids.
Reduction: ®-3-Methylpropanoic acid.
Esterification: Esters of ®-3-Bromo-2-methylpropanoic acid.
Aplicaciones Científicas De Investigación
®-3-Bromo-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders and cancer.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of ®-3-Bromo-2-methylpropanoic acid depends on its specific application. In general, the compound acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. Its bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the introduction of different functional groups. The chiral center ensures the stereoselectivity of the reactions, making it a valuable tool in asymmetric synthesis.
Comparación Con Compuestos Similares
(S)-3-Bromo-2-methylpropanoic acid: The enantiomer of ®-3-Bromo-2-methylpropanoic acid, with similar chemical properties but different biological activities.
3-Bromo-2-methylbutanoic acid: A structural isomer with an additional carbon atom, leading to different reactivity and applications.
2-Bromo-3-methylpropanoic acid: Another isomer with the bromine and methyl groups on different carbons, resulting in distinct chemical behavior.
Uniqueness: ®-3-Bromo-2-methylpropanoic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in stereoselective synthesis makes it a valuable intermediate in the production of enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries.
Propiedades
Fórmula molecular |
C4H7BrO2 |
|---|---|
Peso molecular |
167.00 g/mol |
Nombre IUPAC |
(2R)-3-bromo-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 |
Clave InChI |
BUPXDXGYFXDDAA-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](CBr)C(=O)O |
SMILES canónico |
CC(CBr)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 7-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15221057.png)

![4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221063.png)
![(R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B15221071.png)
![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)

![Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B15221094.png)



![(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one](/img/structure/B15221126.png)
![(R)-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B15221130.png)


